molecular formula C34H30IN5O B13768951 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- CAS No. 91045-24-8

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-

Cat. No.: B13768951
CAS No.: 91045-24-8
M. Wt: 651.5 g/mol
InChI Key: ROPGMRGMLBBAGL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are fused heterocyclic compounds with a benzene ring fused to a pyrimidin-4(3H)-one moiety, first synthesized via the Niementowski reaction . The compound in focus, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-4(3H)-quinazolinone, features a 6-iodo substitution on the quinazolinone core, a 2-phenyl group, and a complex 3-substituent comprising a benzimidazole-piperidine hybrid. This structure is synthesized through multi-step reactions involving:

  • Condensation of substituted benzimidazole precursors (e.g., 2-phenyl-1H-benzimidazol-6-amine) with iodinated quinazolinone intermediates .
  • Introduction of the 4-methylpiperidinylmethyl group via alkylation or nucleophilic substitution .

Properties

CAS No.

91045-24-8

Molecular Formula

C34H30IN5O

Molecular Weight

651.5 g/mol

IUPAC Name

6-iodo-3-[2-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C34H30IN5O/c1-23-17-19-38(20-18-23)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3

InChI Key

ROPGMRGMLBBAGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the quinazolinone core, iodination, and the introduction of various substituents. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Iodination: Introduction of the iodine atom at the 6-position can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Substituent Introduction:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of palladium or other metal catalysts for coupling reactions.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.

    Reduction: Reduction reactions could target the quinazolinone core or other functional groups.

    Substitution: Halogen substitution reactions, especially involving the iodine atom, can lead to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like NIS, or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce different functional groups at the iodine position.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Quinazolinones are known to inhibit certain enzymes, making them useful in studying enzyme functions.

Medicine

    Therapeutic Potential: Compounds like this are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

    Material Science: Such compounds may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinazolinones may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Structure Substituents Biological Activity Potency/IC₅₀ Reference
Target Compound 6-I, 2-Ph, 3-(benzimidazole-piperidine) Antibacterial, Antifungal (predicted) N/A (under investigation)
7-Cl-UR-9825 7-Cl, 3-(triazole-difluorophenyl) Antifungal (Candida, Aspergillus) MIC: 0.03–0.5 µg/mL (Candida)
Compound 27 (Bouley et al.) 6-F, 2-Ph, 3-(thiazole) Anti-MRSA MIC: 1–4 µg/mL
3e (Laddha et al.) 6,8-di-substituted, 3-(benzothiazole) Anti-inflammatory 65% edema inhibition (vs. 70% for Indomethacin)
Methaqualone 2-Me, 3-(o-tolyl) Sedative-hypnotic ED₅₀: 10 mg/kg (mice)

Key Comparative Findings

(i) Antibacterial Activity

  • The target compound’s 6-iodo and benzimidazole groups may enhance DNA gyrase/topoisomerase IV inhibition, similar to fluoroquinolones . However, its activity against MRSA is hypothesized to be lower than Compound 27 (6-F, thiazole-substituted), which showed MIC values of 1–4 µg/mL due to optimized hydrophobic interactions .
  • Cationic fullerene-quinazolinone hybrids (e.g., from Alsibaee et al.) demonstrated 10–100× higher antibacterial potency than non-fullerene derivatives via enhanced enzyme binding .

(ii) Antifungal Activity

  • The target compound lacks the triazole moiety critical for CYP51 inhibition in azole antifungals like UR-9825 (7-Cl, triazole), which achieved MICs of 0.03–0.5 µg/mL against Candida . Its benzimidazole group may instead target β-glucan synthase, akin to echinocandins, but this requires validation.

(iii) Anti-inflammatory Activity

  • Substitution at position 3 with benzothiazole (e.g., 3e ) or benzimidazole (target compound) correlates with COX-2 inhibition. 3e reduced carrageenan-induced edema by 65% at 50 mg/kg, comparable to Indomethacin, but with fewer gastric ulcers . The target compound’s piperidine group may further improve bioavailability.

(iv) Metabolic Stability

  • Methaqualone derivatives undergo hepatic epoxidation and dihydrodiol formation, reducing half-life (t₁/₂: 1–9 h in rodents) . The target compound ’s 6-iodo substitution and bulky 3-substituent may slow metabolism, as seen in iodinated antifungals like UR-9825 (t₁/₂: 6–9 h in rats) .

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